N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a furan derivative through a dihydropyridazine unit. The molecular formula is C20H18N4O2S, which indicates the presence of nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen. The unique structural components contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole : This is achieved using 2-aminobenzenethiol and a suitable aldehyde.
- Synthesis of the Dihydropyridazine : This involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Coupling Reaction : The final step involves coupling the benzothiazole with the furan derivative through a butanamide linkage.
The overall yield of this multi-step synthesis can vary but typically ranges from 40% to 60% depending on the reaction conditions.
Biological Activities
Research has indicated that this compound exhibits a variety of biological activities:
Antimicrobial Activity
A study evaluated various benzothiazole derivatives for their antimicrobial properties against multiple bacterial and fungal strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against species like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 10–100 μg/mL for effective strains .
Microbial Strain | MIC (μg/mL) | Activity |
---|---|---|
E. coli | 25 | Good |
S. aureus | 50 | Moderate |
C. albicans | 30 | Good |
A. niger | 40 | Moderate |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibited cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The IC50 values ranged from 15 to 30 μM, indicating moderate potency .
The proposed mechanism for its biological activity includes:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.
- Disruption of Cell Membrane Integrity : It is suggested that the compound disrupts the integrity of microbial cell membranes, leading to cell lysis.
- Apoptosis Induction in Cancer Cells : Studies indicate that it may induce apoptosis through the activation of caspases in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A recent study found that this compound was effective against antibiotic-resistant strains of Staphylococcus aureus, showcasing its potential as an alternative therapeutic agent .
- Cancer Cell Studies : In a comparative study with known chemotherapeutics, this compound exhibited synergistic effects when combined with doxorubicin in breast cancer models, enhancing overall cytotoxicity .
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-17(21-19-20-14-5-1-2-7-16(14)27-19)8-3-11-23-18(25)10-9-13(22-23)15-6-4-12-26-15/h1-2,4-7,9-10,12H,3,8,11H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRRZHOFBDGRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.